1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol
Overview
Description
1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol is a chemical compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 6-position and an amino group at the 4-position, which is further connected to a propan-2-ol moiety. Aminopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry and agricultural applications.
Scientific Research Applications
1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol typically involves the reaction of 4,5-dichloro-6-ethylpyrimidine with 3-aminopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4,5-dichloro-6-ethylpyrimidine and 3-aminopropanol.
Reagents: Potassium carbonate.
Solvent: N,N-dimethylformamide (DMF).
Conditions: Reflux.
The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminopropanol displaces one of the chlorine atoms on the pyrimidine ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrimidine ring or the propan-2-ol moiety.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another aminopyrimidine with similar structural features but different substituents.
4-Amino-2-methylpyrimidine: A simpler aminopyrimidine with a single methyl group.
6-Ethyl-2,4-diaminopyrimidine: Similar to 1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol but with additional amino groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the propan-2-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
1-[(6-ethylpyrimidin-4-yl)amino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-3-8-4-9(12-6-11-8)10-5-7(2)13/h4,6-7,13H,3,5H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIWHGJGSZUTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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